

Artobiloxanthone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Artobiloxanthone

Cat. No.: B1250396

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Abstract

Artobiloxanthone, a naturally occurring pyranoxanthone, has garnered significant scientific interest for its diverse pharmacological activities, particularly its potent anticancer properties. Isolated from various species of the *Artocarpus* genus, this compound has demonstrated notable effects on key cellular signaling pathways implicated in cancer progression. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Artobiloxanthone**. Detailed experimental protocols for its isolation and the evaluation of its cytotoxic effects are presented, alongside a diagrammatic representation of its targeted signaling pathways to facilitate further research and drug development endeavors.

Chemical Structure and Properties

Artobiloxanthone (IUPAC Name: (16R)-11,18,19,21-tetrahydroxy-7,7-dimethyl-16-prop-1-en-2-yl-2,8-dioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one) is a complex heterocyclic compound belonging to the pyranoxanthone class of molecules.^{[1][2]} Its structure is characterized by a fused pyranoxanthone ring system.^{[1][3]}

Table 1: Chemical Identifiers for **Artobiloxanthone**

Identifier	Value
Molecular Formula	C ₂₅ H ₂₂ O ₇ [1]
InChI	InChI=1S/C25H22O7/c1-10(2)12-7-13-21(29)20-15(27)9-17-11(5-6-25(3,4)32-17)23(20)31-24(13)19-14(26)8-16(28)22(30)18(12)19/h5-6,8-9,12,26-28,30H,1,7H2,2-4H3/t12-/m1/s1 [2]
InChIKey	ZIYAGIMFLYOZDS-GFCCVEGCSA-N [2]
Canonical SMILES	CC(=C) [C@H]1CC2=C(C3=C1C(=C(C=C3O)O)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O [2]
CAS Number	121748-25-2 [1]

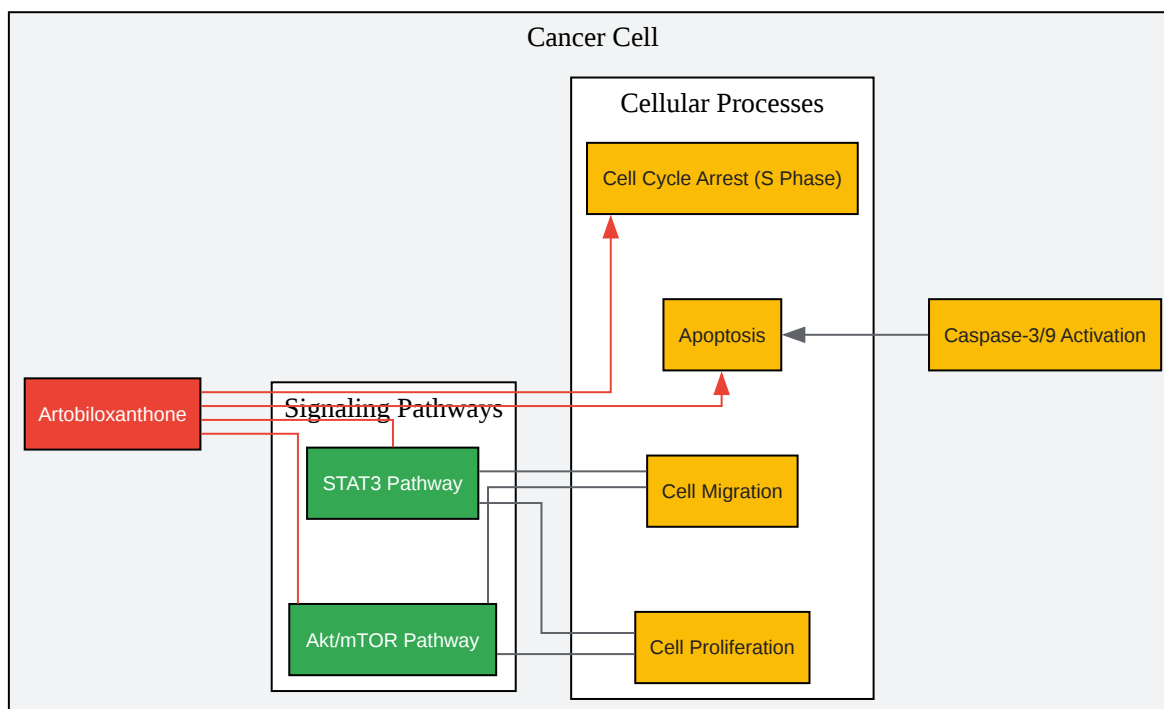
Table 2: Physicochemical Properties of **Artobiloxanthone**

Property	Value	Source
Molecular Weight	434.4 g/mol	PubChem [1] [4]
XLogP3	4.8	PubChem [1]
Hydrogen Bond Donor Count	4	PubChem [1]
Hydrogen Bond Acceptor Count	7	PubChem [1]
Rotatable Bond Count	1	FooDB [2]
Topological Polar Surface Area	116 Å ²	PubChem [1]
Water Solubility (Predicted)	0.028 g/L	FooDB [2]
pKa (Strongest Acidic)	8.26	FooDB [2]

Biological Activity and Mechanism of Action

Artobiloanthone exhibits significant antitumor activity, particularly against oral squamous cell carcinoma (OSCC).[5] It has been shown to inhibit the proliferation of SAS and T.Tn oral cancer cell lines with IC₅₀ values of 11 μ M and 22 μ M, respectively.[5] The compound also demonstrates a degree of selectivity for cancer cells over non-cancerous cells.[1]

The primary mechanism of action involves the inhibition of key cell signaling pathways, including the Akt/mTOR and STAT3 pathways.[5] By targeting these pathways, **Artobiloanthone** arrests the cell cycle at the S phase and induces apoptosis through the activation of caspase-3 and caspase-9.[5]



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Caption: **Artobiloanthone**'s mechanism of action in cancer cells.

Experimental Protocols

Isolation of Artobiloxanthone from Artocarpus altilis

This protocol describes the extraction and isolation of **Artobiloxanthone** from the stem bark of *Artocarpus altilis*.^[1]

1. Plant Material Preparation:

- Collect fresh stem bark of *A. altilis*.
- Dry the bark and pulverize it into a fine powder.

2. Extraction:

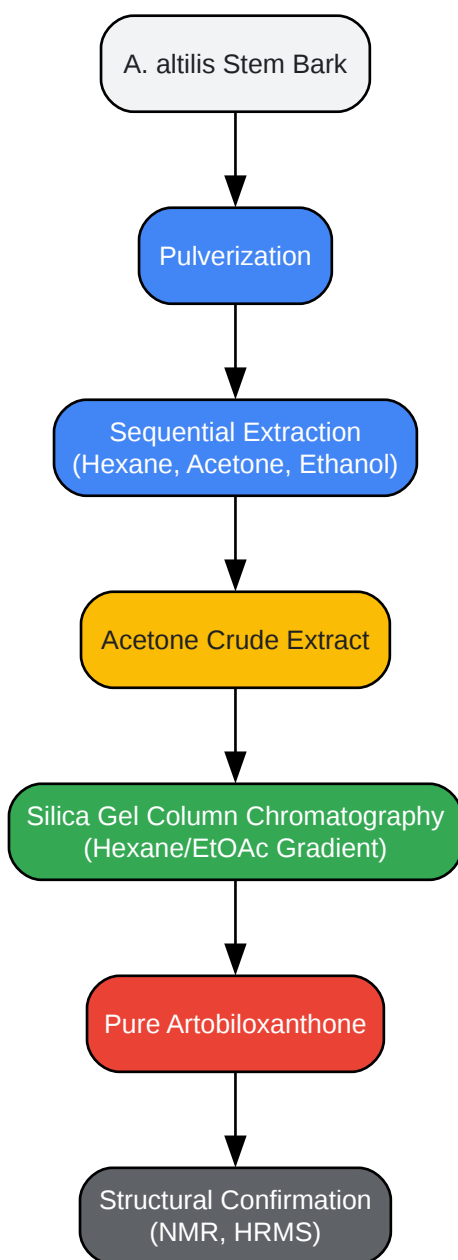
- Subject the pulverized material (e.g., 900 g) to sequential extraction with hexane, acetone, and ethanol at room temperature for 3 days for each solvent.^[1]
- Concentrate the crude extracts using a rotary evaporator at 50 °C.

3. Fractionation and Purification:

- The acetone extract, which contains **Artobiloxanthone**, is subjected to further purification.^[1]
- Perform silica gel column chromatography on the acetone extract.
- Elute the column with a gradient of hexane and ethyl acetate mixtures. **Artobiloxanthone** can be isolated using 30% ethyl acetate in hexane as the mobile phase.^[1]
- Collect the fractions and monitor by thin-layer chromatography (TLC).
- Combine the fractions containing pure **Artobiloxanthone**.

4. Structural Elucidation:

- Confirm the structure of the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and ESI-HRMS.^[1]



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Caption: Workflow for the isolation of **Artobiloxanthone**.

Cytotoxicity Evaluation by MTT Assay

This protocol details the procedure for assessing the cytotoxic effects of **Artobiloxanthone** on cancer cell lines.^[1]

1. Cell Culture:

- Culture human oral squamous cell carcinoma (SAS), esophageal cancer (T.Tn), and non-cancerous keratinocyte (HaCaT) cell lines in appropriate media.

2. Cell Seeding:

- Seed approximately 2×10^3 cells per well in 96-well plates.[\[1\]](#)
- Incubate for 24 hours at 37 °C in a CO₂ incubator to allow for cell attachment.[\[1\]](#)

3. Treatment:

- Treat the cells with varying concentrations of **Artobiloxanthone** (e.g., 0, 5, 10, 15, 20 µM).[\[1\]](#)
- Incubate the treated cells for 72 hours.[\[1\]](#)

4. MTT Assay:

- Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2 hours.[\[1\]](#)
- Discard the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[\[1\]](#)
- Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability relative to the untreated control.
- Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Spectroscopic Data

The structural elucidation of **Artobiloxanthone** is typically confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

- ^1H and ^{13}C NMR: Spectra are recorded on a 500 MHz NMR spectrometer. Chemical shifts are reported in ppm using tetramethylsilane (TMS) as an internal standard. Deuterated chloroform (CDCl_3) and deuterated acetone ($(\text{CD}_3)_2\text{CO}$) are commonly used as solvents.[1]
- ESI-HRMS: Electrospray Ionization High-Resolution Mass Spectrometry is used to determine the exact mass and confirm the molecular formula of the compound.[1]

Note: Specific chemical shift and mass spectrometry data should be consulted from the original research articles.

Conclusion

Artobiloxanthone is a promising natural product with well-defined anticancer properties. Its ability to target multiple oncogenic signaling pathways highlights its potential for development as a therapeutic agent. The experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacological activities of this compound and explore its therapeutic applications. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles in preclinical and clinical settings.

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